molecular formula C10H11ClN2O3 B2758005 4-chloro-3-nitro-N-propylbenzamide CAS No. 321531-57-1

4-chloro-3-nitro-N-propylbenzamide

Cat. No.: B2758005
CAS No.: 321531-57-1
M. Wt: 242.66
InChI Key: ZGGRHAZHLVGWPF-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-N-propylbenzamide is a substituted benzamide derivative characterized by a benzene ring functionalized with a chlorine atom at the 4-position, a nitro group at the 3-position, and an N-propylamide moiety. Its synthesis, as described in , involves refluxing 4-chloro-3-nitrobenzonitrile with n-propylamine in tetrahydrofuran (THF), yielding the product in 89% after recrystallization from ethanol . The presence of electron-withdrawing groups (chloro and nitro) may influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

4-chloro-3-nitro-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-2-5-12-10(14)7-3-4-8(11)9(6-7)13(15)16/h3-4,6H,2,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGRHAZHLVGWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position . The subsequent alkylation with propylamine can be achieved through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for 4-chloro-3-nitro-N-propylbenzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, ensuring consistent product quality and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .

Mechanism of Action

Comparison with Similar Compounds

Structural Differences :

  • Core structure: Phthalimide (isoindole-1,3-dione) vs. benzamide.
  • Substituents: Chlorine at the 3-position and a phenyl group vs. chlorine at the 4-position, nitro at the 3-position, and an N-propylamide .
    Applications :
  • Used as a monomer precursor for polyimides, highlighting its role in polymer synthesis .

N-(3-Chlorophenethyl)-4-Nitrobenzamide

Structural Differences :

  • Benzamide backbone with a 3-chlorophenethyl group and nitro at the 4-position vs. nitro at the 3-position and N-propylamide .
    Functional Implications :
  • The phenethyl group introduces bulkier aromatic substituents, which may alter solubility and receptor-binding profiles compared to the linear propyl chain in the target compound.

4-Nitrobenzyl Chloroformate

Structural Differences :

  • Chloroformate ester with a para-nitrobenzyl group vs. benzamide with meta-nitro and para-chloro substituents .
    Applications :
  • Primarily a reagent for introducing nitrobenzyl protecting groups in organic synthesis. Its reactivity as an electrophile contrasts with the amide’s hydrogen-bonding capability .

3-Nitro-4-(Propylamino)benzonitrile

Structural Differences :

  • Propylamine-derived benzonitrile with nitro at the 3-position vs. propylamide with nitro at the 3-position and chloro at the 4-position .
    Synthesis Comparison :
  • Both compounds share a nitro-substituted benzene ring and utilize n-propylamine, but the target compound’s amide group offers greater hydrolytic stability compared to the amine in 3-nitro-4-(propylamino)benzonitrile.

Data Tables

Table 2: Electronic and Physical Properties (Inferred)

Compound Electron-Withdrawing Groups Potential Reactivity Solubility Profile
4-Chloro-3-nitro-N-propylbenzamide Cl, NO₂ Hydrogen bonding (amide), electrophilic aromatic substitution Moderate (polar aprotic solvents)
3-Chloro-N-phenyl-phthalimide Cl High thermal stability (imide ring) Low (non-polar solvents)
4-Nitrobenzyl chloroformate NO₂ Electrophilic (chloroformate) Reacts in polar solvents

Biological Activity

4-Chloro-3-nitro-N-propylbenzamide (C10H11ClN2O3) is an organic compound with significant interest in medicinal and biochemical research. Its unique structure, characterized by a chloro and nitro group on the benzene ring, allows for diverse interactions with biological systems. This article details the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C10H11ClN2O3
  • Molecular Weight: 242.66 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The nitro group can participate in redox reactions, while the amide moiety facilitates hydrogen bonding with biological macromolecules. Such interactions can influence enzyme activities and protein-ligand dynamics, making it a valuable compound for studying biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It has been used in studies to explore its effects on various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases, which are crucial for protein degradation and processing in cells.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial growth.

Case Studies

  • Antiviral Activity : A study investigated the effects of benzamide derivatives, including this compound, on hepatitis B virus (HBV) capsid assembly. The compound demonstrated potential antiviral properties by inhibiting the nucleocapsid assembly process, thus reducing viral replication in vitro.
  • Cancer Research : Another study explored the use of benzamide derivatives as RET kinase inhibitors in cancer therapy. Compounds similar to this compound showed moderate to high potency in inhibiting RET kinase activity, suggesting potential applications in targeted cancer therapies.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibition, antimicrobial
4-Chloro-N-methylbenzamideStructureAnticancer properties
4-ChlorobenzamidesVarious derivativesDiverse biological activities

Research Applications

The compound has several applications in scientific research:

  • Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology : Useful in studies involving enzyme inhibition and protein-ligand interactions.
  • Pharmaceuticals : Investigated for its therapeutic potential in treating infections and cancers.

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